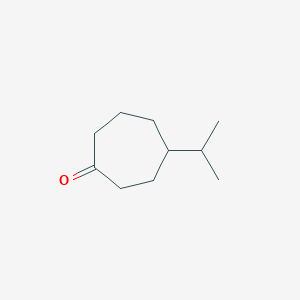

![molecular formula C18H18ClFN2O2 B2370169 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide CAS No. 1797344-46-7](/img/structure/B2370169.png)

2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Potential

2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide and its analogues have been synthesized and studied for their potential as pharmacological agents. For example, compounds related to 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide have been explored for their neuroleptic activity and interaction with dopamine receptors, which could make them candidates for antipsychotic medications. Such compounds have shown varying degrees of activity depending on their structure, highlighting the importance of the chloro and fluoro substituents in enhancing their pharmacological properties (Iwanami et al., 1981).

Neurological Research

Research has also delved into the neurological applications of compounds structurally similar to 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide. For instance, derivatives have been used as molecular imaging probes in positron emission tomography (PET) studies to quantify receptor densities in the brain, aiding in the diagnosis and understanding of neurological conditions such as Alzheimer's disease. The selectivity and efficacy of these compounds in crossing the blood-brain barrier and targeting specific receptors underscore their potential in neurological research and treatment (Kepe et al., 2006).

Material Science and Engineering

In material science, certain benzamide derivatives have been investigated for their fluorescence enhancement properties, with applications in developing sensitive fluorimetric probes. This research has potential implications for biochemical sensing and imaging, demonstrating the versatility of benzamide derivatives in scientific applications beyond pharmacology (Faridbod et al., 2009).

Organic Chemistry and Synthesis

The synthesis and study of fluorinated compounds, including those related to 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide, have been a focus area in organic chemistry. These studies aim at understanding the effects of fluorination on chemical properties and reactivity, which is critical for designing compounds with desired biological activities. For example, research into the synthesis of fluorinated heterocycles has highlighted the importance of such compounds in pharmaceutical and agrochemical industries, where fluorination can significantly impact the biological efficacy and stability of potential drugs and pesticides (Wu et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide is currently unknown

Mode of Action

It is known that the compound is involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

It is known that the compound is involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors influence the action of 2-chloro-4-fluoro-n-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide is currently unavailable .

properties

IUPAC Name |

2-chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c1-24-15-8-9-22(11-15)14-5-3-13(4-6-14)21-18(23)16-7-2-12(20)10-17(16)19/h2-7,10,15H,8-9,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDUPLKMNQRNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)

![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)

![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)

![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)

![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)